molecular formula C20H21NO7S B5063764 dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5063764
M. Wt: 419.4 g/mol
InChI Key: DOYCIISALCHSSA-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO7S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.10387318 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The compound can be synthesized through the reaction of appropriate thiophene derivatives with 2,6-dimethoxybenzoyl isocyanate.
  • Cyclization : This step often requires controlled conditions to ensure the formation of the cyclopenta[b]thiophene structure.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Biological Properties

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy is limited.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation by forming stable complexes that prevent substrate binding.
  • Cellular Localization : Studies have indicated that the compound preferentially accumulates in cellular organelles such as the Golgi apparatus, which may enhance its cytotoxic effects on tumor cells.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in A549 and HeLa cells compared to control groups. The IC50 values were determined to be within a range indicative of moderate potency.
  • Mechanistic Insights : Immunofluorescence studies revealed that the compound disrupts microtubule dynamics in cancer cells, leading to apoptosis. This effect was linked to its ability to inhibit tubulin polymerization.
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its potential for further development as an anticancer agent.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits A549 and HeLa cell proliferation
AntimicrobialPotential effectiveness against certain bacteria
Anti-inflammatoryModulates inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits significant biological activity, particularly in modulating cell signaling pathways. It has been reported to inhibit specific kinases involved in various cellular processes, suggesting potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity. The ability to influence gene expression and cellular metabolism further underscores its potential as a drug candidate.

Case Studies:

  • Cancer Research: Studies have shown that dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, its interaction with the MAPK/ERK pathway has been linked to reduced cell growth in various cancer types.
  • Antimicrobial Activity: Preliminary investigations indicate that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound typically involves multi-step processes including:

  • Condensation Reactions: Utilizing thiophene derivatives and appropriate carbonyl compounds.
  • Microwave-Assisted Synthesis: This method enhances efficiency and yield during production.

Table 1: Synthetic Methods Overview

MethodDescriptionAdvantages
Gewald ReactionCondensation of thiophenesHigh yields
Paal-Knorr SynthesisCyclization of diketonesVersatile for various substrates
Microwave-Assisted SynthesisRapid heating for reaction accelerationIncreased efficiency

Material Science

Applications in Advanced Materials:
The unique structural features of this compound make it suitable for developing advanced materials such as organic semiconductors and corrosion inhibitors. Its electronic properties are being explored for use in photovoltaic cells and organic light-emitting diodes (OLEDs).

Case Studies:

  • Organic Electronics: Research has demonstrated that incorporating this thiophene derivative into polymer matrices can enhance charge transport properties, making it a candidate for next-generation electronic devices.
  • Corrosion Inhibition: Studies indicate that the compound can effectively inhibit corrosion in metal substrates by forming protective layers.

Biological Research

Mechanism of Action:
The compound's interactions with biomolecules like enzymes and receptors are critical for understanding its biological effects. For example, it may inhibit certain enzymes leading to altered metabolic pathways.

Research Findings:

  • Enzyme Inhibition: Investigations have revealed that this compound can act as an inhibitor for enzymes involved in metabolic disorders.

Properties

IUPAC Name

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-25-11-6-5-7-12(26-2)15(11)17(22)21-18-16(20(24)28-4)14-10(19(23)27-3)8-9-13(14)29-18/h5-7,10H,8-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCIISALCHSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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